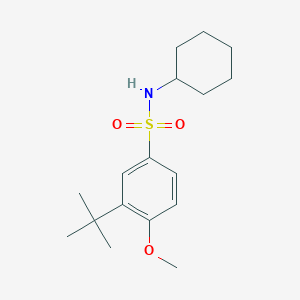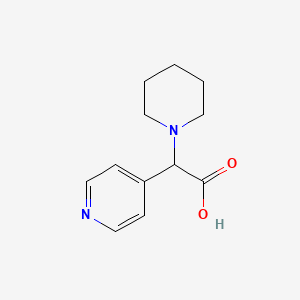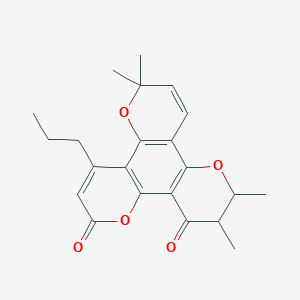![molecular formula C26H30N2O6S B12119507 (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(3,4,9,10-tétrahydro-2H-[1,4]dioxépin[2,3-g]isoquinoléin-7(8H)-ylidène)butan-2-one est une molécule organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe morpholine sulfonyle attaché à un cycle phényle, qui est ensuite relié à un fragment butan-2-one par l'intermédiaire d'une structure tétrahydro-dioxépin-isoquinoléine. L'arrangement unique de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(3,4,9,10-tétrahydro-2H-[1,4]dioxépin[2,3-g]isoquinoléin-7(8H)-ylidène)butan-2-one implique généralement plusieurs étapes :
-
Formation de l'intermédiaire morpholine sulfonyle phényle
Matériaux de départ : 4-bromophényl sulfone et morpholine.
Conditions réactionnelles : La bromophényl sulfone est mise à réagir avec la morpholine en présence d'une base telle que le carbonate de potassium dans un solvant aprotique polaire tel que le diméthylformamide (DMF) à des températures élevées.
-
Synthèse du noyau tétrahydro-dioxépin-isoquinoléine
Matériaux de départ : Dérivés de l'isoquinoléine et diols appropriés.
Conditions réactionnelles : Réactions de cyclisation en conditions acides ou basiques pour former le système cyclique dioxépin.
-
Couplage des intermédiaires
Conditions réactionnelles : L'intermédiaire morpholine sulfonyle phényle est couplé au noyau tétrahydro-dioxépin-isoquinoléine à l'aide de réactions de couplage croisé catalysées au palladium, telles que le couplage de Suzuki ou de Heck.
-
Fonctionnalisation finale
Conditions réactionnelles : Introduction du fragment butan-2-one par condensation aldolique ou réactions similaires.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation
- Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe morpholine sulfonyle, conduisant à la formation de sulfoxydes ou de sulfones.
-
Réduction
- Les réactions de réduction peuvent cibler le groupe carbonyle dans le fragment butan-2-one, le convertissant potentiellement en un alcool.
-
Substitution
- Le cycle phényle peut subir des réactions de substitution électrophile aromatique, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).
Substitution : Électrophiles tels que les halogènes ou les groupes nitro en présence d'acides de Lewis.
Produits principaux
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés phényliques halogénés ou nitrés.
Applications de recherche scientifique
Chimie
Catalyse : Le composé peut servir de ligand dans les réactions catalysées par les métaux en raison de ses caractéristiques structurales uniques.
Synthèse organique : Il peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur des enzymes qui interagissent avec les groupes sulfonyle ou morpholine.
Liaison aux protéines : Études sur son affinité de liaison à diverses protéines.
Médecine
Développement de médicaments : Exploration de ses propriétés pharmacologiques pour des applications thérapeutiques potentielles.
Diagnostic : Utilisation dans le développement d'agents de diagnostic en raison de ses propriétés de liaison spécifiques.
Industrie
Science des matériaux : Incorporation dans les polymères ou autres matériaux pour des propriétés améliorées.
Capteurs chimiques : Développement de capteurs basés sur sa réactivité et ses caractéristiques de liaison.
Mécanisme d'action
Le mécanisme d'action du (1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(3,4,9,10-tétrahydro-2H-[1,4]dioxépin[2,3-g]isoquinoléin-7(8H)-ylidène)butan-2-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe morpholine sulfonyle peut interagir avec les sites actifs enzymatiques, inhibant potentiellement leur activité. Le noyau dioxépin-isoquinoléine peut faciliter la liaison aux protéines ou aux acides nucléiques, affectant les voies et les fonctions cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonyl or morpholine groups.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Diagnostics: Use in the development of diagnostic agents due to its specific binding properties.
Industry
Material Science: Incorporation into polymers or other materials for enhanced properties.
Chemical Sensors: Development of sensors based on its reactivity and binding characteristics.
Mécanisme D'action
The mechanism of action of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The dioxepino-isoquinoline core may facilitate binding to proteins or nucleic acids, affecting cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Composés similaires
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(2,3-dihydro-1H-indén-1-ylidène)butan-2-one
- Structure similaire, mais avec un noyau dihydro-indényle au lieu du noyau dioxépin-isoquinoléine.
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(3,4-dihydro-2H-benzo[b][1,4]oxazépin-7(8H)-ylidène)butan-2-one
- Contient un noyau benzo-oxazépinyle.
Unicité
L'unicité du (1Z)-4-[4-(morpholin-4-ylsulfonyl)phényl]-1-(3,4,9,10-tétrahydro-2H-[1,4]dioxépin[2,3-g]isoquinoléin-7(8H)-ylidène)butan-2-one réside dans son noyau dioxépin-isoquinoléine, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. Cette caractéristique structurelle peut améliorer son affinité de liaison et sa spécificité pour certaines cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C26H30N2O6S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(1Z)-1-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-4-(4-morpholin-4-ylsulfonylphenyl)butan-2-one |
InChI |
InChI=1S/C26H30N2O6S/c29-21(5-2-19-3-6-22(7-4-19)35(30,31)28-10-14-32-15-11-28)17-24-23-18-26-25(33-12-1-13-34-26)16-20(23)8-9-27-24/h3-4,6-7,16-18,27H,1-2,5,8-15H2/b24-17- |
Clé InChI |
NPCAECVMZIXMLD-ULJHMMPZSA-N |
SMILES isomérique |
C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
SMILES canonique |
C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)


![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-](/img/structure/B12119435.png)





![N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)
![3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12119473.png)

![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119495.png)
